Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a bromine atom at position 6, a methyl group at position 2, and a 2-(4-chlorophenyl)-2-oxoethoxy substituent at position 5 of the benzofuran core. The ethyl ester at position 3 enhances its lipophilicity, making it a candidate for pharmaceutical screening and crystallographic studies. Structural determination of such compounds often employs X-ray crystallography tools like SHELXL and ORTEP for precise molecular visualization .
Key structural features:
- Benzofuran core: Provides rigidity and planar aromaticity.
- Substituents: The bromine atom (electron-withdrawing) and 2-oxoethoxy group (polar) influence electronic distribution and solubility.
- Crystallography: Programs like SHELXL ensure accurate refinement of anisotropic displacement parameters, critical for understanding molecular packing .
Properties
IUPAC Name |
ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClO5/c1-3-25-20(24)19-11(2)27-17-9-15(21)18(8-14(17)19)26-10-16(23)12-4-6-13(22)7-5-12/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMERMOZREUAWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C3=CC=C(C=C3)Cl)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination of the benzofuran core using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Friedel-Crafts Acylation: 4-chlorobenzoyl chloride and aluminum chloride in anhydrous conditions.
Esterification: Ethanol and sulfuric acid or hydrochloric acid as a catalyst.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally analogous benzofuran derivatives with variations in substituents at positions 2, 5, and 3. These modifications significantly alter molecular weight, lipophilicity (LogP), and hydrogen-bonding capacity.
Table 1: Key Properties of Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate and Analogs
*Calculated based on analogous compounds due to incomplete data in provided evidence.
Impact of Substituent Modifications
- Position 5 Substituents: 2-Oxoethoxy vs. Benzyloxy: The oxo group in the target compound introduces a ketone, increasing polarity (higher TPSA) and hydrogen-bonding capacity compared to the non-polar benzyloxy group in .
- Position 2 Substituents: Methyl vs.
Ester Groups :
- Ethyl vs. Methyl Esters : Ethyl esters (target compound, ) exhibit higher lipophilicity (XLogP3 ~5.2–5.7) than methyl esters (: XLogP3 ~4.8), influencing membrane permeability .
Biological Activity
Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. Its unique structure, characterized by a bromine atom and an ethoxy group, suggests significant potential in medicinal chemistry, particularly concerning its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its anti-inflammatory and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H15BrClO4. The compound features several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C14H15BrClO4 |
| Molecular Weight | 343.63 g/mol |
| IUPAC Name | This compound |
| InChI Key | BQRIGORSAPQEGM-UHFFFAOYSA-N |
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties . Preliminary studies suggest it could inhibit inflammatory pathways, potentially through:
- Cytokine modulation : Altering the production of pro-inflammatory cytokines.
- Enzyme inhibition : Interfering with enzymes involved in inflammatory processes.
Anticancer Properties
The compound has garnered attention for its anticancer potential . Studies suggest it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) or interfering with cell cycle regulation. Key findings include:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanism of Action : It may interact with specific enzymes or receptors, leading to altered enzyme activity or receptor signaling.
Study on Apoptosis Induction
A study evaluated the effects of benzofuran derivatives, including this compound, on cancer cell lines such as HeLa and A549. The results indicated:
- Induction of Apoptosis : The compound effectively triggered apoptosis in HeLa cells in a dose-dependent manner.
| Concentration (μmol/L) | Apoptotic Cell Percentage |
|---|---|
| 3 | 9.05% |
| 6 | 29.4% |
| Control | 5.29% |
VEGFR-2 Inhibition
Another significant aspect of the compound's anticancer activity is its inhibitory effect on VEGFR-2, a critical target in cancer therapy:
| Concentration (μM) | Inhibition Rate (%) |
|---|---|
| 100 | 38 |
| 50 | 16 |
| 25 | 10 |
Mechanistic Insights
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Enzyme Interaction : Modulation of enzyme activities related to inflammation and cancer progression.
- Cellular Pathway Modulation : Influence on pathways associated with oxidative stress and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
